Savirin is a small molecule inhibitor identified through high-throughput screening. [] It is classified as an anti-virulence agent, specifically targeting the agr quorum sensing system of Staphylococcus aureus. [, ] Savirin's role in scientific research centers on its ability to disrupt S. aureus virulence without directly affecting bacterial viability, offering a potential alternative to traditional antibiotics. [, ]
The molecular structure of Savirin consists of a triazoloquinazolinone core substituted with a 4-isopropylphenylsulfonyl group at the 3-position. [] In silico studies have investigated the interactions between Savirin and the AgrA protein of S. aureus. [] These studies have shown that Savirin binds to the AgrA active site, interfering with its DNA binding activity. []
Savirin functions by selectively inhibiting the agr quorum sensing system in S. aureus. [] Specifically, it targets the transcriptional regulator AgrA within the agr operon, preventing the upregulation of virulence genes. [] By disrupting agr signaling, Savirin hinders the production of virulence factors like hemolysins and lipase, impacts biofilm formation, and promotes the clearance of S. aureus by the host immune system. [, ] Notably, Savirin demonstrates minimal impact on the growth of S. aureus and other bacteria like Staphylococcus epidermidis, minimizing disruption to the normal skin microbiota. []
Savirin's primary application is in combating S. aureus infections, particularly those associated with biofilms. [, ] Key applications include:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7